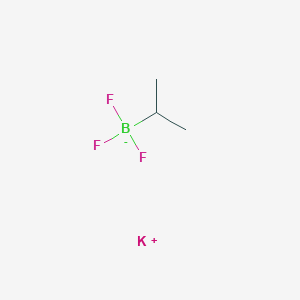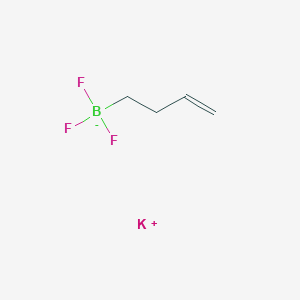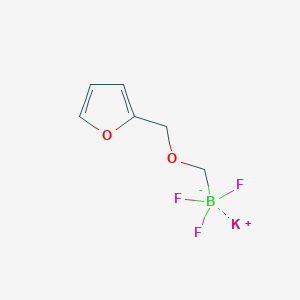
CID 11271729
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) . This compound is a copper(I) complex featuring a chloro ligand and a bulky N-heterocyclic carbene (NHC) ligand. It is often used in various catalytic applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) can be synthesized through the reaction of copper(I) chloride with the corresponding N-heterocyclic carbene ligand. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) would involve scaling up the laboratory synthesis methods. This includes ensuring the purity of the starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or other halides.
Addition: The compound can participate in addition reactions with unsaturated substrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or other halide salts.
Addition: Reactions with alkenes or alkynes typically require mild conditions and may be catalyzed by the copper complex itself.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Substitution: New copper(I) complexes with different ligands.
Addition: Organocopper compounds with added functional groups.
科学的研究の応用
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and polymerizations.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in mimicking the active sites of metalloenzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
作用機序
The mechanism by which Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) exerts its effects involves the coordination of the N-heterocyclic carbene ligand to the copper center, which stabilizes the metal and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the copper center facilitates the formation and breaking of chemical bonds, while the bulky NHC ligand provides steric protection and electronic modulation.
類似化合物との比較
Similar Compounds
- Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-diethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene]copper(I)
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to the bulky diisopropylphenyl groups on the NHC ligand, which provide significant steric hindrance. This steric bulk can influence the reactivity and selectivity of the compound in catalytic applications, making it particularly useful for reactions that require high selectivity and stability.
特性
InChI |
InChI=1S/C27H36N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;1H;/q;;+1/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUFNIIPFXQOCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClCuN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)

![3-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B7888218.png)







